molecular formula C15H14F3NO B276656 N-allyl-N-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methyl)amine

N-allyl-N-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methyl)amine

货号 B276656
分子量: 281.27 g/mol
InChI 键: QUZJNXCDXRUHQP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-allyl-N-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methyl)amine, also known as AFM13, is a small molecule drug candidate that has been developed for the treatment of cancer. AFM13 is a bispecific antibody that targets CD30, a protein that is overexpressed on the surface of certain cancer cells, and CD16A, a protein that is expressed on the surface of natural killer (NK) cells. The binding of AFM13 to CD30 and CD16A results in the activation of NK cells, which can then kill the cancer cells.

作用机制

N-allyl-N-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methyl)amine works by binding to both CD30 and CD16A on the surface of cancer cells and NK cells, respectively. This binding results in the activation of NK cells, which can then kill the cancer cells. The mechanism of action of N-allyl-N-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methyl)amine is unique in that it does not require the cancer cells to express a specific antigen, as is the case with many other cancer therapies.
Biochemical and Physiological Effects:
N-allyl-N-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methyl)amine has been shown to induce the activation of NK cells and the production of cytokines, which are molecules that play a key role in the immune response. N-allyl-N-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methyl)amine has also been shown to induce the downregulation of CD30 on the surface of cancer cells, which may contribute to its anti-tumor activity.

实验室实验的优点和局限性

One of the main advantages of N-allyl-N-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methyl)amine is its ability to activate NK cells without requiring a specific antigen on the surface of cancer cells. This makes it a potentially effective therapy for a wide range of cancer types. However, one limitation of N-allyl-N-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methyl)amine is its relatively short half-life, which may require frequent dosing in order to maintain therapeutic levels.

未来方向

There are several potential future directions for the development of N-allyl-N-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methyl)amine. One potential direction is the combination of N-allyl-N-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methyl)amine with other cancer therapies, such as checkpoint inhibitors or chemotherapy. Another potential direction is the development of N-allyl-N-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methyl)amine for the treatment of solid tumors, which may require modifications to the drug's structure in order to improve its penetration into tumor tissues. Finally, there is potential for the development of N-allyl-N-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methyl)amine for use in combination with CAR-T cell therapy, which may enhance the anti-tumor activity of both therapies.

合成方法

N-allyl-N-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methyl)amine is synthesized using a multi-step process that involves the coupling of two antibody fragments. The first fragment is a CD30-binding antibody fragment, while the second fragment is a CD16A-binding antibody fragment. The two fragments are then linked together using a chemical linker to create the bispecific antibody.

科学研究应用

N-allyl-N-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methyl)amine has been extensively studied in preclinical and clinical studies for the treatment of various types of cancer, including Hodgkin lymphoma, non-Hodgkin lymphoma, and solid tumors. In preclinical studies, N-allyl-N-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methyl)amine has been shown to induce potent anti-tumor activity in vitro and in vivo. In clinical studies, N-allyl-N-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methyl)amine has shown promising results in patients with relapsed or refractory Hodgkin lymphoma and non-Hodgkin lymphoma.

属性

分子式

C15H14F3NO

分子量

281.27 g/mol

IUPAC 名称

N-[[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methyl]prop-2-en-1-amine

InChI

InChI=1S/C15H14F3NO/c1-2-8-19-10-13-6-7-14(20-13)11-4-3-5-12(9-11)15(16,17)18/h2-7,9,19H,1,8,10H2

InChI 键

QUZJNXCDXRUHQP-UHFFFAOYSA-N

SMILES

C=CCNCC1=CC=C(O1)C2=CC(=CC=C2)C(F)(F)F

规范 SMILES

C=CCNCC1=CC=C(O1)C2=CC(=CC=C2)C(F)(F)F

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。